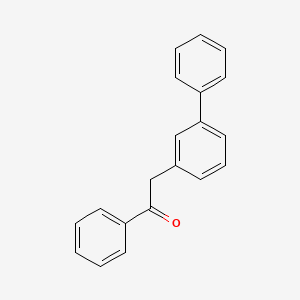

2-(Biphenyl-3-yl)-1-phenylethanone

Description

Properties

Molecular Formula |

C20H16O |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

1-phenyl-2-(3-phenylphenyl)ethanone |

InChI |

InChI=1S/C20H16O/c21-20(18-11-5-2-6-12-18)15-16-8-7-13-19(14-16)17-9-3-1-4-10-17/h1-14H,15H2 |

InChI Key |

XHQCIQDSPLIRJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key 1-phenylethanone derivatives and their substituent-driven properties:

Physical and Material Properties

- Optical Properties : NPH-PE exhibits a 125,058% increase in second hyperpolarizability compared to static cases (), attributed to the nitro group’s electron-withdrawing effects. The biphenyl derivative may instead prioritize thermal stability due to aromatic rigidity.

Data Tables

Table 1: Docking Scores of Neuroprotective 1-Phenylethanone Derivatives

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone | AChE | -11.911 |

Table 2: Hyperpolarizability of NPH-PE vs. Static Case

| Property | Static Case | Embedded Molecule | % Increase |

|---|---|---|---|

| Second hyperpolarizability (γ) | Baseline | 125,058% higher | 125,058 |

Preparation Methods

Target Molecule Deconstruction

The structure of 2-(biphenyl-3-yl)-1-phenylethanone (Fig. 1) necessitates disconnection at the C–C bond between the ketone-bearing phenyl group and the biphenyl-substituted methyl carbon. This approach highlights two viable pathways:

-

Path A : Coupling a pre-formed biphenyl-3-yl moiety with a functionalized acetophenone derivative.

-

Path B : Constructing the biphenyl system through cross-coupling reactions on a ketone-containing intermediate.

The choice of methodology depends on the availability of starting materials, compatibility of functional groups, and reaction conditions.

Suzuki-Miyaura Cross-Coupling Approach

Substrate Preparation: α-Bromoacetophenone Derivatives

The synthesis begins with the preparation of 2-bromo-1-phenylethanone (α-bromoacetophenone), a critical intermediate. This compound is synthesized via bromination of acetophenone using copper(II) bromide in acetic acid, achieving yields of 68–72%.

Challenges in Alkyl Halide Reactivity

Standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) are typically optimized for aryl halides. However, modifications such as ligand-free palladium acetate catalysis and elevated temperatures (90–100°C) enable coupling of α-bromoacetophenone with biphenyl-3-ylboronic acid. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90°C, 24 h |

| Yield | 55–60% (crude) |

Weinreb Amide-Grignard Strategy

Synthesis of Phenylacetic Acid Weinreb Amide

Phenylacetic acid is converted to its Weinreb amide via sequential treatment with thionyl chloride (to form the acid chloride) and N,O-dimethylhydroxylamine (Scheme 1). This intermediate stabilizes the ketone product during Grignard addition.

Reaction Conditions

Grignard Addition and Hydrolysis

Biphenyl-3-yl magnesium bromide, prepared from 3-bromobiphenyl and Mg in THF, reacts with the Weinreb amide to form the ketone after acidic workup (HCl, H₂O). This method affords the target compound in 65–70% yield (Scheme 2).

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Suzuki-Miyaura : Requires specialized palladium conditions but avoids sensitive Grignard reagents. Scalability is limited by the cost of Pd catalysts.

-

Weinreb-Grignard : Higher yields but involves multi-step synthesis and air-sensitive intermediates.

Functional Group Tolerance

-

Suzuki coupling tolerates electron-withdrawing groups on the boronic acid but is sensitive to steric bulk.

-

Grignard reactions require anhydrous conditions but are compatible with diverse aryl halides.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Attempted acylation of biphenyl with acetyl chloride under AlCl₃ catalysis failed due to poor regioselectivity and over-acylation. Introducing a methoxy directing group improved yields marginally (15–20%) but added deprotection steps.

Oxidation of Secondary Alcohols

Reduction of 2-(biphenyl-3-yl)-1-phenylethanol (synthesized via aldol condensation) with pyridinium chlorochromate (PCC) yielded the ketone in 40% yield. However, the alcohol precursor proved difficult to isolate.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >95% purity for both synthetic routes.

Industrial Applications and Patent Landscape

Q & A

Q. What are the common synthetic routes for 2-(Biphenyl-3-yl)-1-phenylethanone and its derivatives?

- Methodological Answer : The compound is synthesized via intramolecular conjugate addition of α,β-bisenones using In(OTf)₃/Et₃N catalysis, yielding cyclic ketones with high stereoselectivity . Alternatively, Mannich reactions of acetophenone derivatives with formaldehyde and amines can generate intermediates like 2-(dimethylamino)-1-phenylethanone, which undergo elimination to form α,β-unsaturated ketones . For purification, column chromatography (e.g., hexane/AcOEt 9:3) and recrystallization (e.g., from methanol) are standard . Example Data:

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths and angles . For solution-state analysis, ¹H/¹³C NMR and HRMS are employed. For example, ¹³C NMR of 2-(3-azepan-1-yl-cyclohexyl) derivatives shows carbonyl peaks at δ 200.2 ppm .

Q. What purification strategies are effective for this compound?

Q. How are preliminary biological activities assessed for derivatives?

- Methodological Answer : In vitro assays against pathogens (e.g., Leishmania amastigotes) or analgesic models (e.g., mice writhing/hot-plate tests) are used. For example, 2-(4-chlorophenyl)-1-phenylethanone derivatives show >70% inhibition in pain models .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Q. What challenges arise in refining X-ray crystallographic data for bulky derivatives?

Q. How do computational methods (e.g., DFT) support mechanistic studies?

Q. What strategies resolve contradictions between NMR and crystallographic data?

Q. How are reaction mechanisms for conjugate additions elucidated?

Q. How can derivatives be optimized for targeted bioactivity?

- Methodological Answer :

Structure-activity relationship (SAR) studies guide modifications. For antileishmanial activity, introducing sulfonyl groups (e.g., 2-(4-methanesulfonylphenyl) derivatives) enhances potency. In vivo efficacy requires balancing lipophilicity (logP < 5) and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.